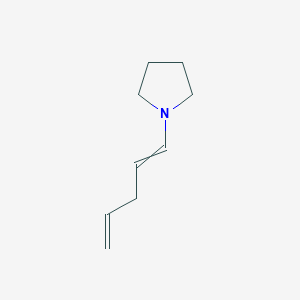
1-(Penta-1,4-dien-1-YL)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Penta-1,4-dien-1-YL)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a penta-1,4-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Penta-1,4-dien-1-YL)pyrrolidine typically involves the reaction of pyrrolidine with penta-1,4-dienyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to deprotonate the pyrrolidine, facilitating nucleophilic substitution .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Penta-1,4-dien-1-YL)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Alkyl halides, acyl chlorides, bases like NaH or KOtBu
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: N-alkyl or N-acyl pyrrolidines
Scientific Research Applications
1-(Penta-1,4-dien-1-YL)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(Penta-1,4-dien-1-YL)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Piperidine: Another nitrogen-containing heterocycle with a six-membered ring, widely used in medicinal chemistry.
Uniqueness: 1-(Penta-1,4-dien-1-YL)pyrrolidine is unique due to its combination of a pyrrolidine ring and a penta-1,4-dienyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature allows for diverse functionalization and the exploration of new chemical space in drug discovery and other applications .
Properties
CAS No. |
58576-15-1 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-penta-1,4-dienylpyrrolidine |
InChI |
InChI=1S/C9H15N/c1-2-3-4-7-10-8-5-6-9-10/h2,4,7H,1,3,5-6,8-9H2 |
InChI Key |
YABDMMHJCZJPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)

![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
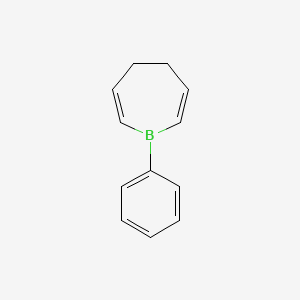

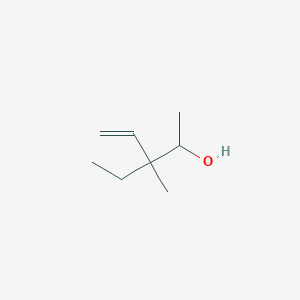
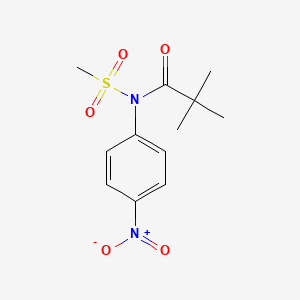
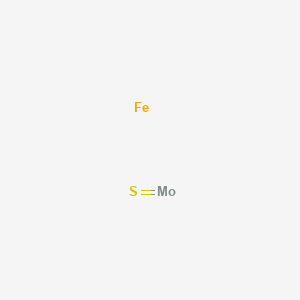
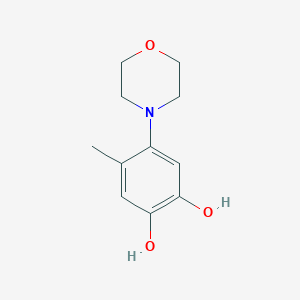

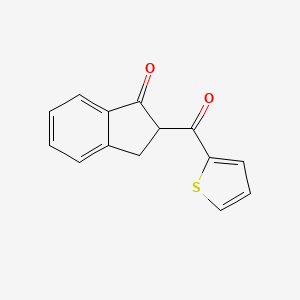
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)
